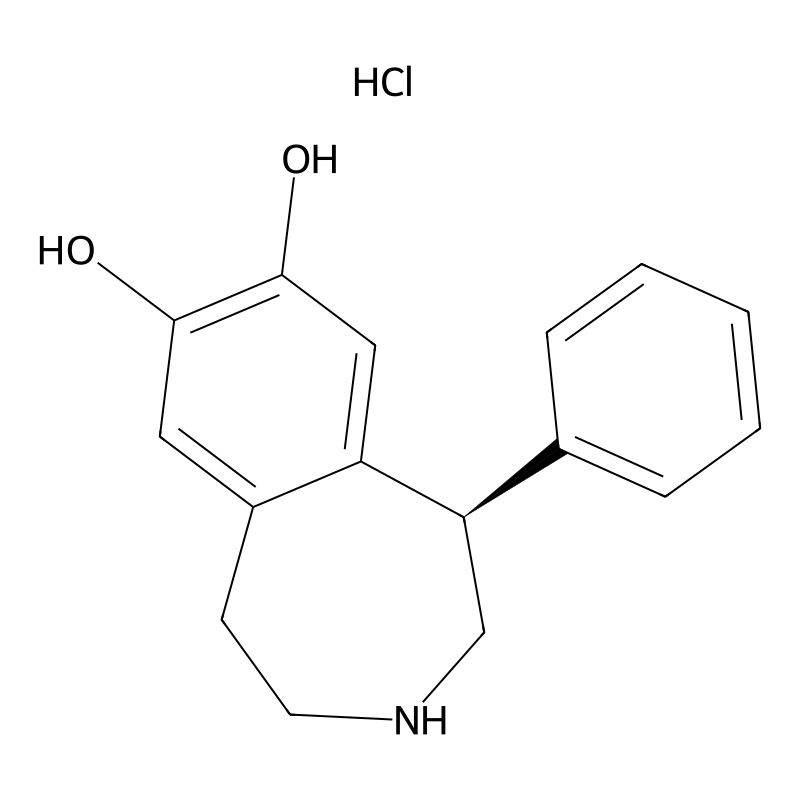

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

D1 Dopamine Receptor Antagonist

(R)-(+)-SKF-38393 hydrochloride acts as an antagonist for the D1 dopamine receptor, a protein found in the brain involved in motor function, cognition, and reward processing. Studies have utilized (R)-(+)-SKF-38393 hydrochloride to investigate the role of D1 dopamine receptors in various neurological disorders like Parkinson's disease and schizophrenia.

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly referred to as SKF38393 hydrochloride, is a benzazepine derivative characterized by its selective agonistic activity at the dopamine D1 receptor. This compound plays a significant role in neurological research due to its ability to enhance neurotransmitter release, particularly glutamate, in the hippocampus, which is crucial for cognitive functions such as learning and memory .

Key Reactions:- Binding Reaction: SKF38393 + D1 receptor → Activated D1 receptor

- Signal Transduction: Activated D1 receptor → Adenylate cyclase → Increased cAMP

SKF38393 hydrochloride exhibits notable biological activities primarily through its interaction with the dopamine D1 receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. Additionally, it has been shown to influence various signaling pathways related to neuronal survival and differentiation .

Effects on Neurotransmission:- Increased Glutamate Release: Enhances synaptic transmission.

- Neuroprotective Properties: May contribute to neuronal resilience against excitotoxicity.

The synthesis of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride involves several steps:

- Formation of Benzazepine Core: A cyclization reaction between phenylacetaldehyde derivatives and amines forms the benzazepine structure.

- Hydroxylation: Hydroxyl groups are introduced at the 7 and 8 positions of the benzazepine ring.

- Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid .

SKF38393 hydrochloride is primarily utilized in pharmacological research for studying dopaminergic signaling pathways and their implications in neurological disorders. Its role as a selective dopamine D1 receptor agonist makes it valuable for investigating conditions such as schizophrenia, Parkinson's disease, and other neurodegenerative disorders.

Research

Studies have demonstrated that SKF38393 hydrochloride interacts specifically with the dopamine D1 receptor, leading to significant changes in neuronal signaling. The compound's ability to enhance glutamate release indicates potential interactions with other neurotransmitter systems as well.

Notable Findings:- Dopamine Receptor Activation: Selective activation influences various downstream signaling cascades.

- Neurotransmitter Modulation: Alters the balance of excitatory and inhibitory neurotransmission.

Several compounds share structural similarities with (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| SKF 81297 | Benzazepine derivative | Selective D1 receptor agonist with different pharmacokinetics |

| 6-Chloro-DOPA | Dopamine precursor | Involved in dopamine synthesis |

| 2-Amino-6-phosphonopentanoic acid | Glutamate analog | Acts as an antagonist at NMDA receptors |

Each of these compounds exhibits unique pharmacological profiles and mechanisms of action that differentiate them from SKF38393 hydrochloride. The specificity of SKF38393 for the dopamine D1 receptor is particularly notable compared to other compounds that may have broader or different receptor interactions .

Molecular Formula and Weight

The hydrochloride salt of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol possesses the elemental composition C₁₆H₁₈ClNO₂ and a calculated relative molecular mass of 291.78 g mol⁻¹ [1] [2]. The free-base parent (absence of the chloride counter-ion) has the composition C₁₆H₁₇NO₂ and a lower relative molecular mass of 255.31 g mol⁻¹ [1].

| Parameter | Hydrochloride salt | Free base |

|---|---|---|

| Empirical formula | C₁₆H₁₈ClNO₂ · HCl | C₁₆H₁₇NO₂ |

| Relative molecular mass | 291.78 g mol⁻¹ [1] | 255.31 g mol⁻¹ [1] |

| Exact monoisotopic mass | 291.1074 Da [1] | 255.1258 Da [1] |

| International Chemical Identifier (standard) | InChI = 1S/C16H17NO2.ClH/…/t14-/m1/s1 [1] | InChI = 1S/C16H17NO2/…/t14-/m1/s1 [1] |

| Simplified Molecular Input Line Entry System (canonical) | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl [1] | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 [1] |

Stereochemistry and Configuration

Single-crystal X-ray diffraction of a trimethylated precursor established the absolute configuration at the sole stereogenic centre (C-5) as R [3]. Chiral high-performance liquid chromatography showed an enantiomeric excess greater than ninety-seven percent for the R form, which is the biologically active enantiomer at dopamine D₁-like receptors [3]. The positive optical rotation in methanol, {[α]²²_D = +16.1° (c = 1.2)} [2], corroborates the R assignment.

Structural Features of the Benzazepine Ring System

The scaffold is a fused tricyclic framework comprising a seven-member azepine ring (positions 1–7) annulated to a benzene ring (positions 7–12). Nitrogen occupies position 3 of the heterocycle, and partial hydrogenation of positions 2–5 yields a tetrahydroazepine that adopts a flexible chair–boat equilibrium. Key substituents include:

- A catechol dihydroxy motif at positions 7 and 8 on the benzene ring, furnishing two hydrogen-bond donors/acceptors that mimic the 3,4-dihydroxyl pattern of dopamine [1] [4].

- A phenyl ring at C-5 that extends orthogonally from the heterocycle; its orientation is essential for high-affinity agonism [3].

- A protonated tertiary amine at physiological pH located three atoms away from the catechol, reproducing the spacing found in endogenous catecholamines [5].

Structural Comparison with Related Benzazepines

| Compound | Key substitutions relative to parent | Configuration at C-5 | Reported receptor profile | Relative molecular mass |

|---|---|---|---|---|

| (5R)-5-phenyl-7,8-diol (target compound) | Catechol; no halogen; no N-methyl | R [3] | Dopamine D₁/D₅ partial agonist [6] | 291.78 g mol⁻¹ [1] |

| (5R)-8-chloro-3-methyl analog (widely known as SCH-23390) | 8-chloro; 3-methyl; N-methyl absent | R [7] | Potent dopamine D₁/D₅ antagonist [7] [8] | 324.24 g mol⁻¹ [7] |

| 6-chloro-3-methyl analog (SKF-83959) | 6-chloro; 3-methyl; N-methyl present | Racemic [9] | D₁-like biased agonist [9] | 317.80 g mol⁻¹ [9] |

The comparison highlights that halogenation at C-6 or C-8 and methylation at N-3 profoundly alter receptor efficacy: chlorine substitution flips activity from agonism to antagonism, whereas ring-constrained variants such as SKF-83959 display signaling bias despite maintaining catechol and phenyl elements [5] [10].

Representation Methods

2.5.1 Two-Dimensional Structural Depictions

Standard line-angle drawings position the heteroatoms explicitly, employ solid wedges for bonds projecting above the drawing plane to denote the R configuration at C-5, and depict the catechol hydroxyls para- to each other on the aromatic ring. Atom numbering follows the International Union of Pure and Applied Chemistry ring-fusion rules: the bridgehead carbon bearing the phenyl group is numbered five, ensuring consistent comparison across benzazepine derivatives [1].

2.5.2 Three-Dimensional Conformational Analysis

Molecular mechanics (MM2-85) calculations and nuclear Overhauser effect data indicate that the lowest-energy solution conformer is a chair in which the phenyl substituent occupies an equatorial orientation, minimising 1,3-diaxial interactions [5]. The interatomic distance between the protonated nitrogen and the meta-hydroxyl oxygen averages 5.2 Å, while the catechol oxygens are separated by roughly 2.9 Å, values that align with the pharmacophoric geometry required for dopamine receptor activation [5]. Crystal-structure studies on methylated analogues reveal little deviation from this solution geometry, underscoring the rigidity conferred by partial saturation of the azepine ring [3].

2.5.3 International Union of Pure and Applied Chemistry Systematic Naming Conventions

According to current International Union of Pure and Applied Chemistry rules for fused heterocycles, the preferred systematic name is:

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e] [1] [11]diazepin-7,8-diol monohydrochloride [1].

The designation specifies:

- “tetrahydro” to denote saturation at carbons 2–5,

- “1H” to indicate nitrogen at position 3 is in the imine form,

- absolute stereochemistry in the prefix (5R),

- identification of phenyl and dihydroxy substituents with locants, and

- the salt form in a separate final phrase.

This systematic approach ensures unambiguous registry within chemical databases and facilitates precise communication among synthetic, structural, and pharmacological researchers.

Physical State and Appearance

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride exists as a crystalline solid at ambient conditions [1] [2] [3]. The compound typically presents as a white to light yellow powder, with some analytical batches exhibiting a khaki coloration [1] [2] [3] [4]. This variation in color appearance may result from different crystallization conditions or the presence of trace impurities during synthesis. The material demonstrates typical solid-state properties consistent with pharmaceutical-grade compounds, including defined melting characteristics and crystalline structure [4].

The physical form is characterized by its hygroscopic nature, requiring storage under desiccated conditions to maintain stability [1] [5]. The compound exhibits sensitivity to both light and air, necessitating protective storage protocols [5] [6]. These characteristics are typical of catechol-containing compounds, where the hydroxyl groups contribute to moisture absorption and potential oxidation reactions.

Solubility Parameters

Aqueous Solubility

The compound demonstrates moderate aqueous solubility, with reported values exceeding 5 milligrams per milliliter in water at ambient temperature [1] [7] [8] [5]. Enhanced solubility can be achieved through warming, reaching concentrations of 50 millimolar [7]. The hydrochloride salt formation significantly improves water solubility compared to the free base form, a common pharmaceutical strategy for enhancing bioavailability.

Solubility is notably enhanced in acidic conditions, with the compound readily dissolving in 0.1 Normal hydrochloric acid at concentrations of 5 milligrams per milliliter [1] [7]. This pH-dependent solubility behavior reflects the basic nature of the benzazepine nitrogen, which becomes protonated under acidic conditions, increasing ionic character and aqueous solubility.

Organic Solvent Compatibility

The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations greater than 10 millimolar, with some sources reporting up to 100 millimolar solubility [9] [7]. This high DMSO solubility makes the compound suitable for in vitro research applications where organic co-solvents are employed.

Solubility in conventional organic solvents is generally limited. The compound shows only slight solubility in methanol and ethyl acetate [10], which is characteristic of polar, hydroxylated aromatic compounds. This limited organic solvent solubility reflects the polar nature imparted by the catechol hydroxyl groups and the ionic character of the hydrochloride salt.

Temperature Effects on Solubility

Temperature significantly influences the solubility profile of the compound. Increased temperature generally enhances dissolution rates and solubility limits, following typical endothermic dissolution behavior [11] [12]. The aqueous solubility improvement with warming suggests that the dissolution process requires energy input to break intermolecular hydrogen bonds and crystal lattice forces [11].

For organic solvents, temperature effects are expected to follow similar patterns, with enhanced solubility at elevated temperatures. However, the compound's thermal stability must be considered, as excessive heating may lead to decomposition, particularly in the presence of moisture or oxygen [13].

Stability Characteristics

The compound exhibits notable instability in aqueous basic conditions, where decomposition occurs [1] [4] [5]. This base-catalyzed degradation is characteristic of catechol derivatives, which are susceptible to oxidation and subsequent ring-opening reactions under alkaline conditions. The catechol moiety can undergo quinone formation followed by further oxidative processes.

Thermal stability analysis indicates decomposition temperatures above 280°C, with melting occurring in the range of 284.0-286.0°C [4]. The compound demonstrates reasonable thermal stability under normal handling and storage conditions but requires protection from elevated temperatures during processing.

The hygroscopic nature of the compound necessitates moisture-controlled storage [1] [5]. Exposure to atmospheric moisture can lead to hydrate formation and potential chemical degradation. Light sensitivity requires storage in amber containers or under light-protective conditions [5] [6], as photochemical reactions can occur in the aromatic system.

Spectroscopic Properties

Infrared spectroscopy reveals characteristic absorption bands consistent with the compound's functional groups. The catechol hydroxyl groups exhibit broad OH stretching vibrations in the range of 3550-3200 cm⁻¹ due to intermolecular hydrogen bonding [14] [15]. Free hydroxyl groups, when present, appear as sharper absorptions between 3700-3600 cm⁻¹ [14].

Aromatic carbon-hydrogen stretching vibrations occur between 3100-3000 cm⁻¹, characteristic of benzene ring systems [16] [17]. The saturated carbon-hydrogen stretches from the tetrahydrobenzazepine ring appear in the typical aliphatic region of 2950-2850 cm⁻¹ [17] [18].

Nuclear magnetic resonance spectroscopy shows aromatic protons resonating in the 6.5-8.0 parts per million region [19], with the catechol and phenyl ring protons contributing to complex multiplicity patterns. Carbon-13 NMR reveals aromatic carbons in the 110-160 parts per million range, consistent with substituted benzene ring systems [20].

Ultraviolet-visible spectroscopy demonstrates characteristic π→π* transitions in the 250-300 nanometer range, typical of conjugated aromatic systems [21]. The catechol chromophore contributes additional n→π* transitions in the 280-320 nanometer region, resulting in the compound's slight coloration [22].

Partition Coefficients and Molecular Descriptors

The compound possesses three hydrogen bond donor sites (two catechol hydroxyl groups and one secondary amine) and three hydrogen bond acceptor sites (two oxygen atoms and one nitrogen atom) [23]. This hydrogen bonding capacity significantly influences its physicochemical properties, including solubility and membrane permeability.

The molecular weight of 291.77 grams per mole places the compound within the typical range for orally bioavailable drugs [9] [1] [2] [3] [24]. The limited rotatable bond count (1-2 bonds) restricts conformational flexibility, which may influence binding selectivity to biological targets [25].

While experimental octanol-water partition coefficient values were not determined in the available literature, the compound's structure suggests moderate lipophilicity balanced by the polar catechol functionality. The presence of multiple hydroxyl groups and the ionic nature of the hydrochloride salt would be expected to reduce lipophilicity compared to non-hydroxylated analogs [23] [26].

Purity

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant